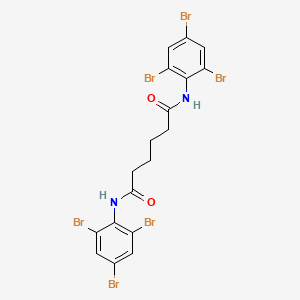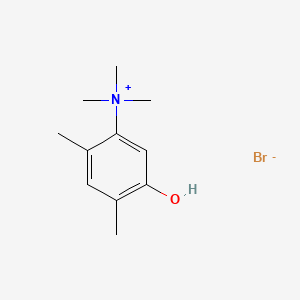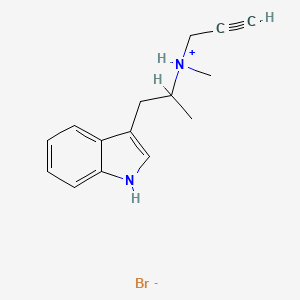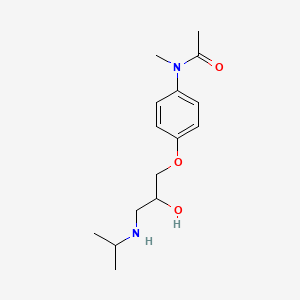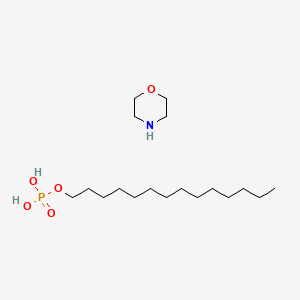
Morpholinium tetradecyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium tetradecyl hydrogen phosphate is a chemical compound with the molecular formula C18H40NO5P. It is a morpholinium-based ionic liquid, which means it is composed of morpholine and tetradecyl hydrogen phosphate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholinium tetradecyl hydrogen phosphate typically involves the reaction of morpholine with tetradecyl hydrogen phosphate under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholinium tetradecyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted morpholinium compounds .
Scientific Research Applications
Morpholinium tetradecyl hydrogen phosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of morpholinium tetradecyl hydrogen phosphate involves its interaction with molecular targets and pathways within biological systems. The compound’s ionic nature allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit specific enzymes and interfere with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to morpholinium tetradecyl hydrogen phosphate include:
- Morpholine
- Oleic acid, compound with morpholine (1:1)
- 4-morpholinopropane sulphonic acid
- 4-acetylmorpholine
- 2,2’-dimorpholinyldiethyl ether
Uniqueness
Its ionic liquid nature also provides advantages in terms of solubility, stability, and reactivity compared to other similar compounds .
Properties
CAS No. |
65104-59-8 |
|---|---|
Molecular Formula |
C18H40NO5P |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
morpholine;tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-6-4-2-5-1/h2-14H2,1H3,(H2,15,16,17);5H,1-4H2 |
InChI Key |
LAKQHNKENBYZJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1 |
Related CAS |
65104-60-1 65104-59-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)
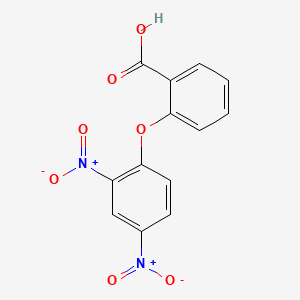
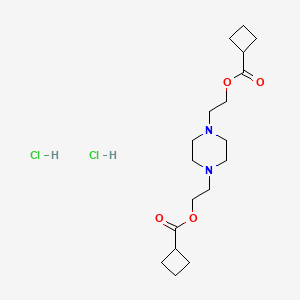
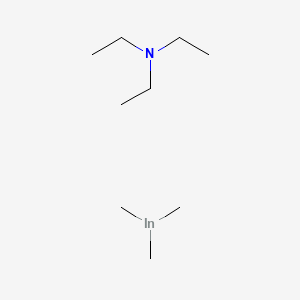
![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
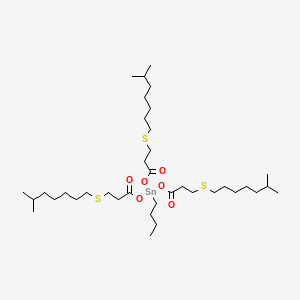
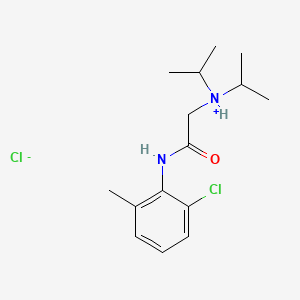
![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
